

# physical properties of D-Fructose-18O

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## Compound of Interest

Compound Name: *D-Fructose-18O*

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An In-depth Technical Guide to the Physical and Metabolic Properties of D-Fructose-18O

## Introduction

D-Fructose, a six-carbon monosaccharide and a structural isomer of glucose, is a central carbohydrate in human metabolism.[1] The isotopically labeled variant, D-Fructose-18O, is a stable, non-radioactive isotope of D-fructose where one of the oxygen atoms, typically at a specific position on the molecule, has been replaced with the heavier 18O isotope. This substitution makes D-Fructose-18O an invaluable tool for researchers, scientists, and drug development professionals.[2][3] It serves as a tracer in metabolic studies, allowing for the precise tracking of fructose absorption, distribution, and metabolic fate in vivo without the need for radioactive labels. Its primary application lies in elucidating the pathways of fructose metabolism and its contribution to various physiological and pathological processes, including energy production, glycogen replenishment, and lipid synthesis.[4][5]

## Core Physical Properties

The introduction of an 18O isotope results in a predictable increase in the molecular weight of D-fructose. Other physical properties, such as melting point, boiling point, and solubility, are not expected to differ significantly from the unlabeled compound, as they are primarily determined by the molecule's overall structure and intermolecular forces. The data presented below compares the computed or theoretical properties of D-Fructose-18O with the experimentally determined properties of standard D-Fructose.

Property	D-Fructose (Unlabeled)	D-Fructose- <sup>18</sup> O	Data Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	C <sub>6</sub> H <sub>12</sub> <sup>18</sup> O <sub>5</sub>	[6][7]
Molecular Weight	180.16 g/mol	182.16 g/mol	[6][7][8]
Appearance	White crystalline solid/powder	White crystalline solid/powder	[9][10][11]
Melting Point	103–105 °C; 119-122 °C (decomposes)	Not experimentally determined	[6][9][12]
Boiling Point	Not determined (decomposes)	Not experimentally determined	[9]
Water Solubility	~4000 g/L (25 °C); Freely soluble	High	[6][13]
Alcohol Solubility	Soluble (1 g in 15 ml)	Soluble	[6][12]
Methanol Solubility	Soluble (1 g in 14 ml)	Soluble	[6][12]
Density	~1.6 g/cm <sup>3</sup>	Not experimentally determined	[9][12]
pKa	12.06 (18 °C)	Not experimentally determined	[12][14]

## Experimental Protocols and Methodologies

The use of D-Fructose-<sup>18</sup>O in research necessitates robust protocols for its synthesis and analysis to ensure isotopic enrichment and chemical purity.

### Synthesis of D-Fructose-<sup>18</sup>O

The synthesis of isotopically labeled sugars like D-Fructose-<sup>18</sup>O is a specialized process. While specific, proprietary protocols may vary between manufacturers, the general approaches involve either enzymatic or chemical methods.

- **Oxygen Isotope Exchange:** A common method involves the acid- or base-catalyzed oxygen exchange reaction between the carbonyl group of D-fructose and  $^{18}\text{O}$ -labeled water ( $\text{H}_2^{18}\text{O}$ ). [15][16] The open-chain (keto) form of fructose in solution contains a carbonyl group at the C2 position, which is susceptible to nucleophilic attack by water.[16] By conducting this reaction in an  $^{18}\text{O}$ -enriched aqueous medium, the carbonyl oxygen can be exchanged for an  $^{18}\text{O}$  atom.[15] The position of the label (e.g., at C2, C5, or C6) can be influenced by the specific reaction conditions and starting materials.[7][17]
- **Chemo-enzymatic Synthesis:** This approach utilizes the high specificity of enzymes. For instance, aldolases, such as fructose-6-phosphate aldolase (FSA), can be employed to form C-C bonds in the synthesis of fructose precursors.[18] By using an  $^{18}\text{O}$ -labeled substrate in an FSA-catalyzed aldol reaction, the  $^{18}\text{O}$  isotope can be incorporated into the fructose backbone in a highly controlled manner.[18]

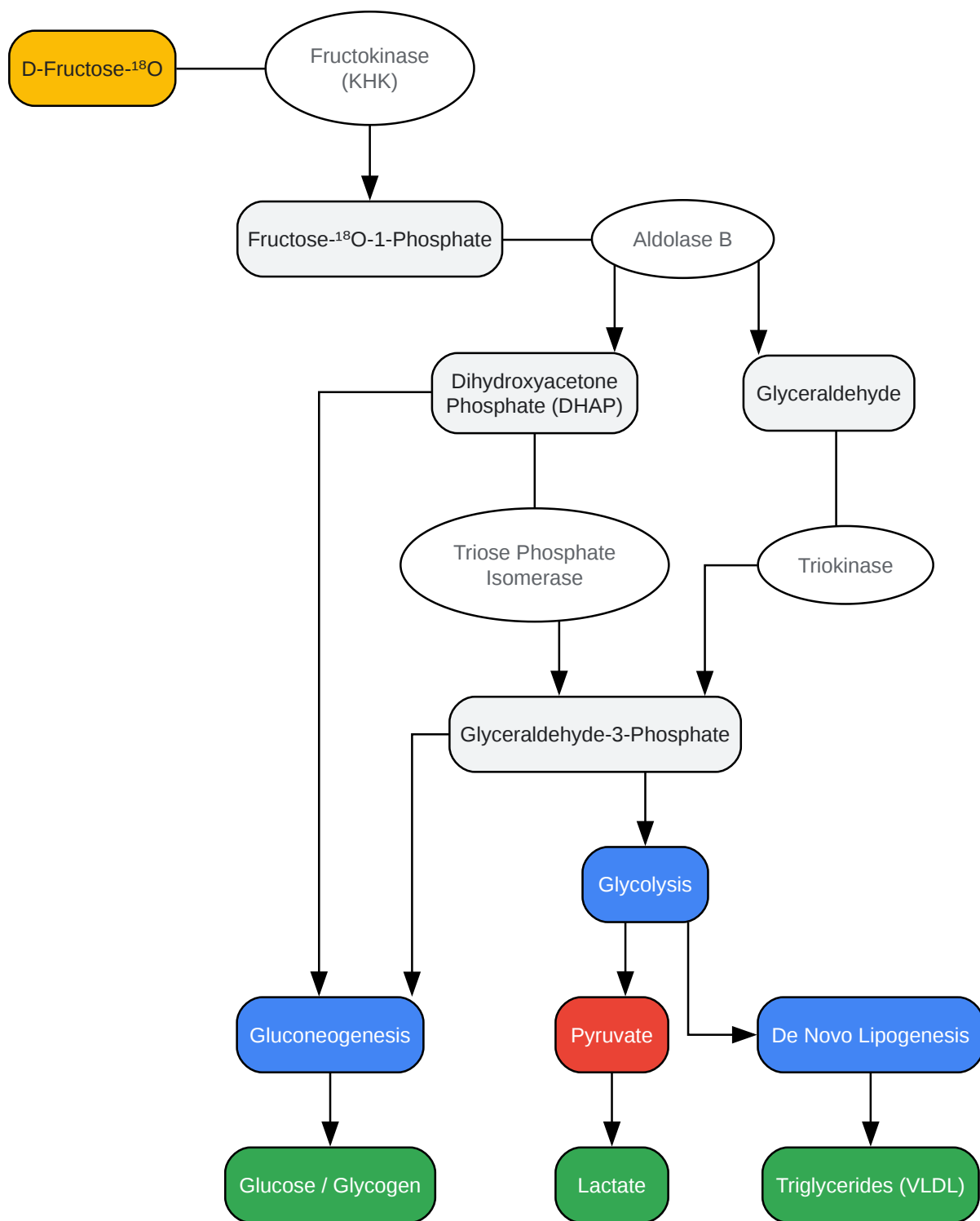
## Purification and Analysis

Post-synthesis, D-Fructose- $^{18}\text{O}$  must be purified and its isotopic enrichment quantified.

- **Purification:** High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the final product, separating it from unreacted starting materials and byproducts to achieve high chemical purity (e.g., >99.0%).[7][11]
- **Analysis:**
  - **Mass Spectrometry (MS):** High-resolution mass spectrometry is the definitive technique for confirming the incorporation of the  $^{18}\text{O}$  isotope by detecting the +2 Da shift in molecular weight compared to the unlabeled compound.[16] It is also used to quantify the level of isotopic enrichment.
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^{13}\text{C}$  NMR can be used to confirm the position of the  $^{18}\text{O}$  label. The  $^{18}\text{O}$  isotope induces a small, characteristic upfield shift in the resonance of the directly bonded  $^{13}\text{C}$  atom, allowing for precise structural determination. [15]

## Application in Metabolic Research: Tracing Fructolysis

D-Fructose- $^{18}\text{O}$  is primarily used to trace the metabolic pathway of fructose, known as fructolysis, which occurs predominantly in the liver.<sup>[4]</sup> Unlike glucose, fructose metabolism is not directly regulated by insulin.<sup>[4]</sup> Upon entering hepatocytes, fructose is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate. This step bypasses the main rate-limiting step of glycolysis, leading to a rapid flux of carbons through the downstream pathway. The  $^{18}\text{O}$  label allows researchers to follow the path of these carbon atoms as they are converted to glucose, glycogen, lactate, or triglycerides.



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Caption: Metabolic pathway of D-Fructose-<sup>18</sup>O in the liver.

This diagram illustrates the workflow for tracing D-Fructose- $^{18}\text{O}$  through the initial stages of hepatic metabolism. The  $^{18}\text{O}$  label can be tracked as fructose-1-phosphate is cleaved into triose phosphates, which then enter central metabolic pathways like glycolysis, gluconeogenesis, and de novo lipogenesis. This allows for quantitative analysis of the flux of dietary fructose into various metabolic end-products.[19][4]

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